1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5OS/c20-15-3-1-13(2-4-15)16-5-6-17(24-23-16)25-10-7-14(8-11-25)18(26)22-19-21-9-12-27-19/h1-6,9,12,14H,7-8,10-11H2,(H,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLRWMLHQNIZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic and nucleophilic substitutions, potentially leading to various interactions with biological targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the compound’s bioavailability.
Biological Activity
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine ring, a thiazole moiety, and a piperidine core. Its molecular formula is , with a molecular weight of approximately 374.45 g/mol. The presence of the fluorophenyl group is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the thiazole ring may play a role in modulating biological pathways through various interactions including hydrogen bonding.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. A study reported that thiazole-containing compounds displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting that structural modifications can enhance their cytotoxicity .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Cancer Cells |
| Compound B | 1.98 ± 1.22 | Cancer Cells |
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. One study demonstrated that certain thiazole-integrated compounds showed promising results in reducing seizure activity in animal models . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly impacted anticonvulsant efficacy.
Study on Cytotoxic Effects
A recent study evaluated the cytotoxic effects of various pyridazinone derivatives, including those similar to our compound of interest. The results showed that certain derivatives caused significant cell death in fibroblast cell lines at concentrations above 50 µM, indicating their potential as therapeutic agents .
Thiazole as Antimicrobial Agents
Thiazole-containing compounds have been tested for antimicrobial activity, showing effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) around 31.25 µg/mL . This suggests that our compound may also possess antimicrobial properties worth exploring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyridazine moieties. For instance, derivatives of thiazole-pyridine hybrids have shown promising results against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. The presence of electron-withdrawing groups such as fluorine enhances their cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | |
| Thiazole-Pyridine Hybrid | PC3 | 6.14 |
Anticonvulsant Properties
The anticonvulsant activity of thiazole derivatives has been extensively studied. For example, certain thiazole-linked compounds have demonstrated significant protection in seizure models, suggesting their potential as anticonvulsant agents.
| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Thiazole Analog | scPTZ | 18.4 | 170.2 | 9.2 |
| Pyridazine-Thiazole Hybrid | MES | 24.38 | Not reported | Not reported |
Anti-inflammatory Effects
Compounds similar to 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide have shown potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of thiazole-pyridine hybrids against breast cancer cell lines, revealing that compounds with fluorine substitution exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
Case Study 2: Anticonvulsant Activity
Research on thiazole derivatives indicated that modifications at the phenyl ring significantly impacted anticonvulsant activity in animal models, demonstrating the importance of structure-activity relationships in drug design .
Comparison with Similar Compounds
Key Observations:
- Bioactivity: BPN-15606 demonstrates nanomolar potency as a GSM, attributed to its methoxy and imidazole substituents. The target compound’s fluorophenyl group may similarly enhance target affinity but requires validation .
- Steric Effects : BJ50134’s 3,5-dimethylpyrazole introduces steric hindrance, which could limit binding to shallow active sites compared to the target compound’s planar fluorophenyl group .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high-purity 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide?
- Multi-step synthesis requires precise control of reaction conditions, including temperature, solvent choice (e.g., ethanol or methanol), and catalysts like triethylamine to minimize side reactions . Post-synthesis purification via column chromatography or recrystallization ensures high purity. Yield optimization often involves iterative adjustments to stoichiometry and reaction time .
Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the compound’s structural identity?
- Proton (¹H) and carbon (¹³C) NMR spectra are critical for verifying aromatic protons (e.g., from the 4-fluorophenyl group) and aliphatic signals (e.g., piperidine ring). Key diagnostic peaks include the carboxamide NH (~10–12 ppm) and fluorophenyl aromatic protons (~6.8–7.6 ppm) .
Q. What analytical methods are essential for assessing purity and stability during storage?
- High-performance liquid chromatography (HPLC) with UV detection monitors purity (>95% threshold). Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH vs. 40°C/75% RH) assess degradation profiles. Mass spectrometry (MS) confirms molecular ion integrity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding mechanisms?
- Density functional theory (DFT) calculates electron density distribution to identify reactive sites (e.g., carboxamide group). Molecular docking simulations with target proteins (e.g., kinases or GPCRs) evaluate binding affinity and orientation. Quantum mechanical/molecular mechanical (QM/MM) hybrid models refine interaction dynamics .
Q. What experimental approaches resolve contradictions in biological activity data between this compound and structural analogs?
- Comparative structure-activity relationship (SAR) analysis identifies critical substituents (e.g., fluorophenyl vs. chlorophenyl groups). Dose-response assays under standardized conditions (e.g., IC₅₀ comparisons) clarify potency variations. X-ray crystallography of ligand-target complexes reveals steric or electronic mismatches .
Q. What methodologies are used to study target selectivity and off-target effects in cellular assays?
- Competitive binding assays with radiolabeled ligands quantify affinity for primary vs. secondary targets. CRISPR-engineered cell lines lacking specific receptors validate on-target effects. High-content screening (HCS) with fluorescent biomarkers assesses cytotoxicity and pathway modulation .
Q. How can reaction path search algorithms optimize novel derivative synthesis?
- Quantum chemical calculations (e.g., transition state analysis) predict feasible reaction pathways. Machine learning models trained on existing reaction databases prioritize conditions (e.g., solvent, catalyst) for new substitutions. Automated flow chemistry systems enable rapid iterative testing of predicted routes .
Data Analysis and Optimization
Q. What statistical methods address variability in enzymatic inhibition assays?
- Nonlinear regression of dose-response curves (e.g., using GraphPad Prism) calculates IC₅₀ values with 95% confidence intervals. Outlier detection via Grubbs’ test ensures data robustness. Replicate experiments (n ≥ 3) under controlled cell passage numbers minimize biological variability .
Q. How are molecular dynamics (MD) simulations applied to refine pharmacokinetic properties?
- All-atom MD simulations in explicit solvent (e.g., water/octanol) predict logP values for lipophilicity. Free-energy perturbation (FEP) calculations estimate binding free energy changes for modified analogs. Solubility profiles are modeled using COSMO-RS theory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
